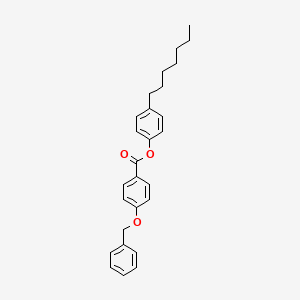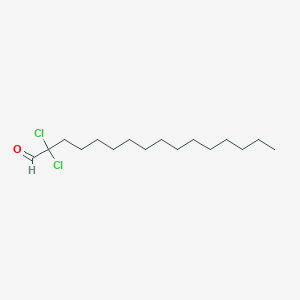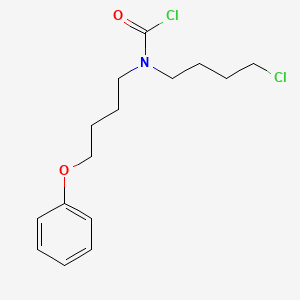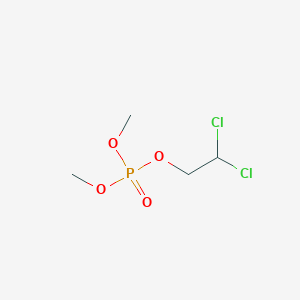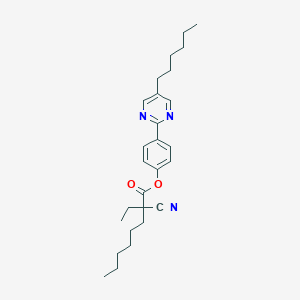
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol can be synthesized starting from menthone. The synthetic route involves several steps, including the preparation of allylmenthone using a less toxic solvent like DMPU instead of the carcinogenic HMPT .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadinol: A sesquiterpenoid with similar structural features and biological activities.
Calamenene: Another sesquiterpenoid with comparable aromatic properties and applications in fragrances.
Uniqueness
1,6-Dimethyl-4-(propan-2-yl)-2,3,4,4a,7,8-hexahydronaphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.
Eigenschaften
| 117415-52-8 | |
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1,6-dimethyl-4-propan-2-yl-2,3,4,4a,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-9(2)13-8-15(16)11(4)12-6-5-10(3)7-14(12)13/h7,9,13-16H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
SZLBILANKSILEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(CC(C(=C2CC1)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
